6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound. This compound belongs to the indoloquinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts used in these reactions include acetic acid, formic acid, or hydrochloric acid . Additionally, modern methods such as microwave irradiation and the use of nanoparticles like copper-doped CdS or cerium (IV) oxide have been employed to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These methods are preferred due to their scalability and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in treating viral infections, cancer, and other diseases.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to intercalate into the DNA helix, disrupting vital steps in viral replication and uncoating . This compound also inhibits certain enzymes and receptors, contributing to its antiviral and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Exhibits potent antiviral activity against herpes simplex virus type 1, varicella-zoster virus, and cytomegalovirus.
6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline: Shows higher anti-BchE inhibition with a low inhibition constant value.
Uniqueness
6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ethoxybenzyl and methyl groups contribute to its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H21N3O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[(2-ethoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-3-28-21-14-7-4-10-17(21)15-27-23-16(2)9-8-11-18(23)22-24(27)26-20-13-6-5-12-19(20)25-22/h4-14H,3,15H2,1-2H3 |
InChI Key |
SQQLGIQLXMXSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
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